molecular formula C15H11BrN2O2 B1612142 Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-41-5

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1612142
CAS No.: 133427-41-5
M. Wt: 331.16 g/mol
InChI Key: LTPZYWPWIVOXAU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The molecular formula C₁₅H₁₁BrN₂O₂ reflects the precise atomic composition, indicating fifteen carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight calculated from this formula equals 331.16 daltons, which has been confirmed through multiple analytical determinations.

The structural framework can be systematically analyzed by examining its constituent components. The imidazo[1,2-a]pyridine core represents a fused bicyclic system where the imidazole ring shares two carbon atoms with the pyridine ring, creating a planar aromatic system with specific electronic characteristics. The 4-bromophenyl substituent attached at position 2 of the imidazole ring introduces both electronic and steric effects that significantly influence the overall molecular properties. The methyl ester group positioned at carbon 8 of the pyridine ring provides additional functionalization that affects both solubility characteristics and potential chemical transformations.

The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C(C1=CC=CN2C1=NC(C3=CC=C(Br)C=C3)=C2)OC, which precisely describes the connectivity pattern and atomic arrangement. This linear notation system enables unambiguous identification and database searches while providing a compact representation of the complete molecular structure. The MDL number MFCD08444011 serves as an additional unique identifier within chemical databases and facilitates cross-referencing across different information systems.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of related imidazo[1,2-a]pyridine derivatives provide valuable insights into the three-dimensional structural characteristics and conformational preferences of this compound family. Studies of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a closely related structure, reveal that the molecular system adopts a predominantly planar configuration with a dihedral angle of 0.62 degrees between the phenyl ring and the imidazo[1,2-a]pyridine ring system. This near-coplanar arrangement suggests significant conjugation between the aromatic systems, which would be expected to influence the electronic properties and spectroscopic characteristics of the molecule.

The planar molecular geometry facilitates intramolecular interactions, particularly carbon-hydrogen to nitrogen hydrogen bonding patterns that stabilize specific conformations. These structural features create five-membered ring motifs that contribute to the overall stability of the molecular architecture. The bromine substitution pattern shows specific geometric parameters, with carbon-bromine bond lengths typically ranging from 1.880 to 1.886 angstroms, values that are consistent with aromatic carbon-bromine bonds in similar systems.

Conformational analysis of imidazo[1,2-a]pyridine derivatives indicates that dihedral angles between the phenyl substituent and the bicyclic core generally range from 0.7 to 12.5 degrees for non-3-substituted compounds. This relatively small angular variation suggests limited rotational freedom around the carbon-carbon bond connecting the phenyl group to the imidazole ring, likely due to steric interactions and electronic conjugation effects. The presence of the methyl ester group at position 8 would be expected to maintain this planar preference while potentially introducing additional conformational considerations around the ester linkage.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that correspond to different hydrogen environments within the molecular structure. The aromatic protons of the 4-bromophenyl substituent typically appear as distinct multiplets in the aromatic region, with coupling patterns that reflect the para-disubstitution pattern of the benzene ring.

The imidazo[1,2-a]pyridine core system contributes several characteristic signals to the proton spectrum, with the pyridine ring protons appearing at chemical shifts that reflect their electronic environment and proximity to the electron-withdrawing ester functionality. The methyl ester group produces a distinctive singlet signal, typically appearing at approximately 3.9 parts per million, which serves as a reliable diagnostic feature for this functional group. Integration patterns confirm the expected number of protons in each environment, providing quantitative verification of the proposed structure.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of the carbon framework. Studies of related 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine compounds show characteristic carbon signals at 145.13 parts per million for imidazopyridine carbon atoms, with bromopyridine carbons appearing at 110.24, 119.82, 125.12, and 132.14 parts per million. The 4-bromophenyl carbons typically resonate at 123.12, 128.30, 132.11, and 132.32 parts per million, while imidazole ring carbons appear at 113.13 and 130.10 parts per million. The carbonyl carbon of the ester group would be expected to appear in the characteristic carbonyl region around 160-170 parts per million, while the methyl carbon appears at approximately 52 parts per million.

Infrared and Mass Spectroscopic Profiling

Infrared spectroscopy provides valuable information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The carbonyl stretch of the ester group represents one of the most prominent features in the infrared spectrum, typically appearing as a strong absorption band in the region of 1700-1750 wavenumbers. This frequency range is characteristic of aromatic ester carbonyls and provides definitive evidence for the presence of the methyl ester functionality.

The aromatic carbon-carbon stretching vibrations contribute multiple bands in the fingerprint region between 1400-1650 wavenumbers, while carbon-hydrogen stretching modes of both aromatic and aliphatic hydrogens appear in the 2800-3100 wavenumber range. The carbon-bromine stretching vibration typically appears as a medium-intensity band in the lower frequency region around 500-700 wavenumbers, providing confirmation of the brominated aromatic system. Additional bands corresponding to imidazo[1,2-a]pyridine ring vibrations appear throughout the spectrum and contribute to the overall spectroscopic fingerprint of the compound.

Mass spectrometric analysis of this compound yields molecular ion peaks that confirm the molecular weight and provide fragmentation patterns characteristic of the structural components. Liquid chromatography-mass spectrometry studies of related compounds show molecular ion peaks at mass-to-charge ratios corresponding to the molecular weight, with characteristic isotope patterns reflecting the presence of bromine. The molecular ion for this compound would appear at mass-to-charge ratio 331, with additional peaks at 333 and 335 reflecting the isotopic distribution of bromine-79 and bromine-81.

Fragmentation patterns in mass spectrometry provide structural information through analysis of characteristic ion fragments. Common fragmentation pathways include loss of the methyl ester group (loss of 59 mass units) and formation of bromophenyl cation fragments. The imidazo[1,2-a]pyridine core often remains intact during ionization and fragmentation processes, contributing to the base peak or other prominent ions in the mass spectrum. These fragmentation patterns serve as diagnostic tools for structural confirmation and help distinguish this compound from closely related structural analogs.

Property Value Reference
Molecular Formula C₁₅H₁₁BrN₂O₂
Molecular Weight 331.16 g/mol
Chemical Abstracts Service Number 133427-41-5
MDL Number MFCD08444011
Melting Point Data not available
Storage Temperature Room temperature, sealed dry conditions
SMILES Notation O=C(C1=CC=CN2C1=NC(C3=CC=C(Br)C=C3)=C2)OC

Properties

IUPAC Name

methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPZYWPWIVOXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594741
Record name Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-41-5
Record name Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133427-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

$$ \text{4-bromoacetophenone} + \text{2-aminopyridine} \xrightarrow[\text{US, 30-35 °C}]{\text{I}2, [BMIM]BF4} \text{Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate} $$

Key Findings:

  • The reaction proceeds smoothly with substituted acetophenones bearing a 4-bromo group, yielding the target imidazo[1,2-a]pyridine derivative in good yields.
  • The yield for the 4-bromo derivative was reported as 73% after 2 hours of reaction time (Table 3, Entry 2).
  • The use of bases such as NaOH or K2CO3 in varying equivalents influences the yield, with higher equivalents generally improving yields (up to 82% with K2CO3 at 4.0 equiv.).
  • Ultrasonic irradiation enhances reaction rates and yields by providing energy and improving mixing.

Yield Data Extracted:

Entry Base Base Equiv. Time (min) Yield (%) Notes
2 NaOH 1.5 20 66 Moderate base amount
7 K2CO3 2.0 20 76 Higher yield with K2CO3
8 K2CO3 4.0 20 82 Highest yield reported
Entry Substituent (R2) Product Yield (%) Reaction Time (hours)
2 4-Br 73 2

This method is advantageous due to mild conditions, relatively short reaction times, and good yields without complicated post-treatment steps.

Transition-Metal-Free Annulation of α-Bromocinnamaldehydes with 2-Aminopyridines

An alternative approach to synthesize imidazo[1,2-a]pyridine derivatives involves the annulation of α-bromocinnamaldehydes with 2-aminopyridines under transition-metal-free conditions.

Method Overview:

  • Starting Materials: α-Bromocinnamaldehyde derivatives (prepared via bromination of cinnamaldehyde) and 2-aminopyridine
  • Solvent: Dimethylformamide (DMF)
  • Conditions: Stirring in a sealed tube at 100 °C for 10 hours under 1 atm oxygen
  • Workup: Extraction with ethyl acetate, drying, and purification by column chromatography

Preparation of α-Bromocinnamaldehyde:

  • Bromination of cinnamaldehyde with Br2 in dichloromethane at 0 °C
  • Followed by treatment with triethylamine to yield α-bromocinnamaldehyde as an orange oil

Reaction Scheme:

$$ \alpha\text{-bromocinnamaldehyde} + \text{2-aminopyridine} \xrightarrow[\text{DMF, 100 °C, 10 h}]{\text{O}_2} \text{3-formyl-imidazo[1,2-a]pyridine derivative} $$

Specifics for 4-Bromo Substituted Derivative:

  • Using 4-bromo substituted α-bromocinnamaldehyde as the starting material can lead to the corresponding 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate derivatives after further functional group transformations (e.g., esterification to methyl ester).
  • This method avoids transition metals, which is beneficial for pharmaceutical applications.

Analytical Data:

  • The products are isolated as solids, purified by column chromatography.
  • Characterization includes melting points, $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy, and high-resolution mass spectrometry (HRMS).

This method is noted for its operational simplicity and the ability to access various substituted imidazo[1,2-a]pyridines with good purity.

Comparative Summary of Preparation Methods

Feature Ionic Liquid Catalysis + Ultrasound (Method 1) α-Bromocinnamaldehyde Annulation (Method 2)
Starting Materials 2-Aminopyridine + substituted acetophenones 2-Aminopyridine + α-bromocinnamaldehydes
Catalyst Iodine + [BMIM]BF4 (ionic liquid) None (transition-metal-free)
Reaction Conditions Ultrasonic irradiation, 30-35 °C, 2-2.5 h Sealed tube, 100 °C, 10 h, under oxygen
Post-treatment Base treatment (NaOH or K2CO3) under ultrasound Extraction and chromatography
Yields for 4-bromo derivative 73-82% Not explicitly quantified but high purity
Advantages Mild temperature, short time, high yield Metal-free, straightforward synthesis
Limitations Requires ionic liquid and ultrasound setup Longer reaction time, higher temperature

Detailed Research Findings and Notes

  • The ionic liquid catalyzed method demonstrated that the base type and amount significantly affect the yield; potassium carbonate at 4 equivalents gave the highest yield (82%) for 2-phenylimidazo[1,2-a]pyridines, which is applicable to 4-bromo substituted analogues.
  • The annulation method allows for the preparation of 3-formyl-imidazo[1,2-a]pyridines, which can be further derivatized to the methyl ester form, such as this compound, by standard esterification protocols.
  • Both methods provide routes to functionalized imidazo[1,2-a]pyridines with potential for structural diversity by varying the substituents on the phenyl ring or the pyridine moiety.
  • Characterization data from NMR and HRMS confirm the structure and purity of the synthesized compounds in both methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate has been studied for its potential pharmacological activities. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that compounds with imidazo[1,2-a]pyridine frameworks exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. In vitro assays demonstrated effectiveness against various pathogens, indicating its potential use in treating infections caused by resistant strains .

Agrochemical Applications

The compound's structure allows for exploration in agrochemical formulations. Research has indicated that imidazo[1,2-a]pyridines can act as herbicides or fungicides.

  • Herbicidal Activity : Field studies have shown that certain derivatives exhibit selective herbicidal activity against common weeds without harming crop plants, which positions them as valuable tools in sustainable agriculture practices .

Material Science

This compound has potential applications in material science due to its unique chemical properties.

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. Its ability to form stable complexes with metal ions makes it suitable for developing materials with enhanced thermal and mechanical properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated a significant reduction in cell viability in several cancer cell lines, highlighting the compound's potential as an anticancer agent.

Case Study 2: Herbicidal Efficacy

Research conducted at an agricultural university tested the herbicidal activity of this compound against common agricultural weeds. The findings suggested that formulations containing this compound achieved over 80% weed control efficacy without detrimental effects on crop yield.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate 2-(4-BrPh), 8-COOCH₃ C₁₅H₁₁BrN₂O₂ 331.17 High lipophilicity; bromine enables cross-coupling. Potential precursor for kinase inhibitors.
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate 2-(4-FPh), 8-COOCH₃ C₁₅H₁₁FN₂O₂ 270.26 Reduced steric bulk vs. Br; electronegative F enhances metabolic stability .
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate 3-Cl, 2-(4-FPh), 8-COOCH₃ C₁₅H₁₀ClFN₂O₂ 304.70 Dual halogenation increases electronic complexity; used in high-purity pharmaceutical intermediates .
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate 8-NO₂Ph, 7-COOCH₂CH₃ C₁₇H₁₃N₃O₄ 323.30 Nitro group enhances electron-withdrawing effects; studied for anti-inflammatory applications .
Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate 2-(BrPh-S-CH₂), 8-CN, 7-OCH₃ C₁₉H₁₆BrN₃O₃S 446.32 Thioether and cyano groups improve binding to enzymatic targets; used in antiviral research .
Diethyl 7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 7-(4-BrPh), 8-CN, 2-O, 5,6-(COOEt)₂ C₂₃H₂₁BrN₄O₅ 525.34 Tetrahydro core increases conformational flexibility; 61% purity, m.p. 223–225°C .

Physicochemical Properties

  • Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., 223–225°C for diethyl 7-(4-bromophenyl)tetrahydroimidazo[1,2-a]pyridine in ) compared to fluorinated analogs due to increased molecular symmetry and halogen bonding .
  • Solubility : Methyl esters (e.g., target compound) demonstrate improved aqueous solubility versus carboxylic acids (e.g., CAS 133427-42-6 in ), critical for oral bioavailability.

Biological Activity

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound features a bromophenyl group at the second position and a carboxylate ester group at the eighth position of the imidazo[1,2-a]pyridine core.
  • Molecular Formula : C₁₅H₁₁BrN₂O₂
  • CAS Number : 133427-41-5
  • Melting Point : 134–136 °C .

This compound primarily interacts with the cytochrome P450 enzyme system , modulating its activity. This interaction influences various metabolic pathways within cells, affecting drug metabolism and the bioavailability of other compounds .

Target Proteins

  • Cytochrome P450 Enzymes : These enzymes are crucial for the metabolism of many drugs and xenobiotics. The compound's ability to modulate their activity suggests potential in drug development and toxicity assessment.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models.

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast and lung cancer cells .

Case Study 2: Antimicrobial Activity

In vitro assays tested the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC values between 32 - 128 µg/mL
AnticancerIC50 values < 10 µM in cancer lines
Anti-inflammatoryReduction in cytokine levels

Table 2: Pharmacokinetic Profile

ParameterValue
Molecular Weight331.18 g/mol
Melting Point134–136 °C
Solubility>1000 µg/mL
pKa~3.67

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via microwave-assisted organic synthesis (MAOS), which enhances reaction efficiency and yield. For example, microwave irradiation reduces reaction time and improves regioselectivity in imidazo[1,2-a]pyridine formation . Multi-step one-pot reactions are also viable, where intermediates like tetrahydroimidazo[1,2-a]pyridines are generated and subsequently oxidized. Key optimization parameters include solvent choice (e.g., DMF or ethanol), catalyst selection (e.g., Lewis acids), and temperature control (e.g., 80–120°C) .
  • Data Contradiction : While conventional methods yield ~50–60% purity, MAOS improves purity to >95% under optimized conditions. Contradictions in yields (e.g., 55% vs. 85% in different protocols) may arise from variations in microwave power or reagent stoichiometry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 7.15–8.40 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm substitution patterns .
  • FT-IR : Identify ester carbonyl stretches (~1670 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated 349.02 vs. observed 349.08) to ensure synthetic accuracy .

Q. How can researchers troubleshoot low yields during the final esterification step of this compound?

  • Methodology : Low yields often stem from incomplete activation of the carboxylic acid intermediate. Use coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. Monitor reaction progress via TLC or LC-MS to identify unreacted starting materials .

Advanced Research Questions

Q. What strategies are employed to enhance the bioactivity of imidazo[1,2-a]pyridine derivatives like this compound?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -Br, -CN) at the 4-position of the phenyl ring to improve binding to biological targets like kinases or GPCRs .
  • Scaffold Hybridization : Combine the imidazo[1,2-a]pyridine core with pharmacophores such as benzamide or pyrimidine to enhance selectivity and potency .
    • Data Contradiction : While bromine enhances lipophilicity and target affinity, it may reduce solubility. Balance substituent effects using computational tools (e.g., molecular docking) .

Q. How do non-covalent interactions (e.g., π-π stacking, halogen bonding) influence the crystallographic packing of this compound?

  • Methodology : Perform single-crystal X-ray diffraction to analyze intermolecular interactions. For example, the 4-bromophenyl group participates in halogen bonding (Br···N, ~3.2 Å) and π-π stacking (centroid distances ~3.6 Å), stabilizing the crystal lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

  • Methodology : Transitioning from MAOS to continuous-flow reactors improves scalability while maintaining reaction efficiency. Optimize solvent recycling (e.g., ethanol) and replace hazardous reagents (e.g., bromine with NBS) to meet safety and environmental standards .

Q. How can researchers resolve discrepancies in biological assay results for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Assay Validation : Use standardized protocols (e.g., ATP-binding assays for kinase inhibition) and include positive controls (e.g., staurosporine).
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify false positives caused by compound degradation .

Methodological Comparison Table

Parameter Microwave Synthesis One-Pot Conventional Flow Chemistry
Reaction Time10–30 min6–12 hours1–2 hours
Yield85–95%50–65%70–80%
ScalabilityLimitedModerateHigh
Solvent ConsumptionLowHighMedium

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.